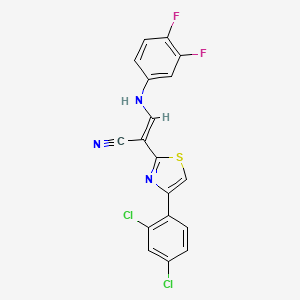

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile

Vue d'ensemble

Description

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate amine under reflux conditions.

Acryloylation: The thiazole derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.

Amination: The final step involves the reaction of the acryloylated thiazole with 3,4-difluoroaniline under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or halogen atoms.

Substitution: Substituted derivatives with new functional groups replacing halogen atoms.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclins and CDKs .

1.2 Antimicrobial Properties

Thiazole compounds have shown promise as antimicrobial agents. The specific derivative has been tested against a range of bacterial strains, showing effective inhibition of growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Material Science Applications

2.1 Photophysical Properties

The photophysical characteristics of this compound have been investigated for potential use in optoelectronic devices. Studies reveal that this compound exhibits interesting optical properties, such as fluorescence and photostability, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

2.2 Synthesis of Functional Polymers

This compound can serve as a precursor for the synthesis of functional polymers with specific properties tailored for applications in coatings and adhesives. Its unique chemical structure allows for the modification of polymer properties such as thermal stability and mechanical strength .

Case Studies

Mécanisme D'action

The mechanism of action of (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-dichlorophenyl)amino)acrylonitrile: Similar structure but with different halogen substitutions.

(E)-2-(4-(2,4-difluorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile: Similar structure with different halogen substitutions.

Uniqueness

The uniqueness of (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile lies in its specific combination of halogenated phenyl rings and thiazole moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Activité Biologique

The compound (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of thiazole derivatives typically involves the condensation of appropriate precursors. For the compound , a common synthetic route includes the reaction of 2,4-dichlorophenyl derivatives with thiazole intermediates and subsequent modifications to introduce the acrylonitrile moiety. The structural characteristics can be elucidated using spectroscopic techniques such as NMR and mass spectrometry.

Biological Activity Overview

The biological activity of this compound has been evaluated against various biological targets. The following sections summarize key findings related to its antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound showed promising activity against various bacterial strains. For example, derivatives with similar thiazole structures have demonstrated MIC values as low as 0.17 mg/mL against E. coli and Bacillus cereus .

- Mechanism of Action : The antimicrobial effect is often attributed to the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Activity

Thiazole compounds are also recognized for their anticancer properties:

- Cell Lines Tested : The compound has been tested against several cancer cell lines including HT-29 (colon cancer) and Jurkat (T-cell leukemia). Studies indicate that thiazole derivatives can induce apoptosis in cancer cells .

- Cytotoxicity : The cytotoxic effects have been quantified using IC50 values, with some thiazole derivatives showing IC50 values in the micromolar range, indicating potent activity .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Presence of Electron-Withdrawing Groups | Enhances cytotoxicity and antimicrobial activity |

| Substituents on the Phenyl Ring | Modifies lipophilicity and bioavailability |

| Length of Side Chains | Optimal length correlates with increased potency |

Research indicates that modifications to the phenyl ring and thiazole moiety can significantly alter the pharmacological profile of these compounds .

Case Studies

- Trypanocidal Activity : A study evaluated a series of thiazole derivatives for their efficacy against Trypanosoma brucei, revealing that certain structural modifications resulted in enhanced trypanocidal activity with IC50 values comparable to standard treatments .

- Antimicrobial Efficacy : Another investigation focused on a library of thiazole compounds, identifying several candidates with MIC values below 0.5 mg/mL against multiple pathogens including Staphylococcus aureus and Escherichia coli .

Propriétés

IUPAC Name |

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-difluoroanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl2F2N3S/c19-11-1-3-13(14(20)5-11)17-9-26-18(25-17)10(7-23)8-24-12-2-4-15(21)16(22)6-12/h1-6,8-9,24H/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEZDVVLILTMOC-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl2F2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.